N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves a multi-step process. One common method includes the reaction of quinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminoacetophenone to yield the desired product . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts like potassium hydroxide under ultrasonic irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and acetyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the interaction between PKC and its receptor for activated C-kinase (RACK2). This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . The molecular targets include PKC isoforms, which play crucial roles in various cellular processes such as signal transduction, cell cycle control, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide
- Quinoline-3-carboxamide derivatives
Uniqueness
N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide stands out due to its specific structure, which allows it to selectively inhibit PKC isoforms. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Properties
Molecular Formula |
C20H19N3O2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-11(24)12-6-4-7-14(9-12)22-19(25)18-17(21)15-10-13-5-2-3-8-16(13)23-20(15)26-18/h4,6-7,9-10H,2-3,5,8,21H2,1H3,(H,22,25) |
InChI Key |
COOBNJAEUNNGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N |
Origin of Product |
United States |
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